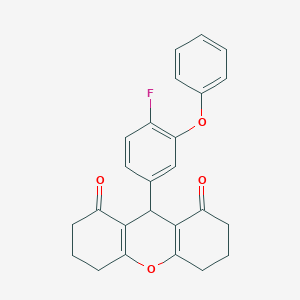
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as Fluspirilene, is a synthetic antipsychotic drug that belongs to the class of diphenylbutylpiperidine derivatives. It was first synthesized in the 1960s and has been used clinically for the treatment of schizophrenia and other psychotic disorders. Fluspirilene is a potent antagonist of dopamine receptors and has been shown to have a long-lasting effect on the central nervous system.
作用機序
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its therapeutic effects by blocking the dopamine D2 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. Overactivity of dopamine signaling has been implicated in the development of psychosis and other psychiatric disorders. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione binds to the D2 receptors with high affinity and prevents the binding of dopamine, thereby reducing the activity of the dopaminergic system. This leads to a decrease in the positive symptoms of schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects:
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have a long half-life and a slow release from the brain tissue, which contributes to its long-lasting therapeutic effect. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione also has a high affinity for the D2 receptors in the brain, which allows for a low dose to be effective. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to reduce the levels of dopamine in the brain, which leads to a decrease in the activity of the mesolimbic pathway, a key pathway involved in the development of psychosis. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has also been shown to have anxiolytic and sedative effects, which may contribute to its therapeutic efficacy.
実験室実験の利点と制限
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several advantages for laboratory experiments. It has a high potency and a long half-life, which allows for a low dose to be effective and reduces the need for frequent dosing. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione also has a low toxicity profile and is well-tolerated in animal models. However, 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has some limitations for laboratory experiments. It is not selective for the D2 receptors and can bind to other receptors, which may lead to off-target effects. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione also has a high lipophilicity, which may affect its distribution in the body and its ability to cross the blood-brain barrier.
将来の方向性
There are several future directions for the research of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One area of research is to investigate the potential of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in treating other psychiatric disorders, such as anxiety and depression. Another area of research is to develop more selective dopamine receptor antagonists that can target specific subtypes of dopamine receptors. This may lead to improved efficacy and reduced side effects. Additionally, the development of new formulations of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione that can improve its pharmacokinetic properties, such as solubility and bioavailability, may increase its clinical utility. Finally, the use of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione as a research tool to study the neurobiology of dopamine receptors and their role in psychiatric disorders may lead to a better understanding of the underlying mechanisms of these disorders and the development of new treatments.
合成法
The synthesis of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves the reaction of 4-fluoro-3-phenoxyaniline with cyclohexanone in the presence of sodium ethoxide to form 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. The reaction proceeds through a series of steps involving condensation, cyclization, and reduction. The yield of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be improved by optimizing the reaction conditions, such as temperature, time, and reagent concentration.
科学的研究の応用
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its therapeutic potential in treating various psychiatric disorders, such as schizophrenia, bipolar disorder, and depression. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, as well as improving negative symptoms, such as apathy and social withdrawal. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has also been investigated for its potential in treating drug addiction, anxiety, and cognitive impairment. In addition, 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been used as a research tool to study the neurobiology of dopamine receptors and their role in psychiatric disorders.
特性
製品名 |
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |
|---|---|
分子式 |
C25H21FO4 |
分子量 |
404.4 g/mol |
IUPAC名 |
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C25H21FO4/c26-17-13-12-15(14-22(17)29-16-6-2-1-3-7-16)23-24-18(27)8-4-10-20(24)30-21-11-5-9-19(28)25(21)23/h1-3,6-7,12-14,23H,4-5,8-11H2 |
InChIキー |
FHUHJMUBRQWCLC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1 |
正規SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 2-(3-bromo-4-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299093.png)
![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299094.png)
![ethyl 2-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299097.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299098.png)
![3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B299099.png)

![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299107.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299108.png)
![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299112.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299113.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)
![5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B299116.png)